Sulfochlorophenol S

説明

Sulfochlorophenol S complexes are usually made in highly acidic solutions . It is used to determine Cu (II) iron in ng/mL level in natural waters .

Synthesis Analysis

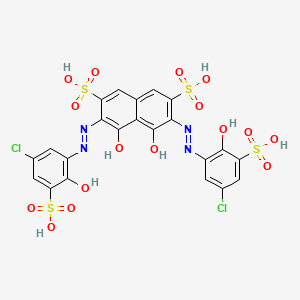

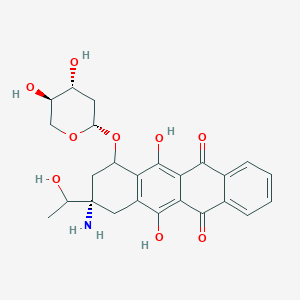

Sulfochlorophenol S sodium calcium salt is used for spectrophotometric detection of Nb . The synthesis involves 2,7-Bis(2-hydroxy-3-sulfo-5-chlorophenylazo)-1,8-di-hydroxynaphthalene-3,6-disulfonic acid .Molecular Structure Analysis

The molecular formula of Sulfochlorophenol S is C22H14Cl2N4O16S4 . Its molecular weight is 789.5 g/mol . The structure includes two chloro groups, four nitro groups, sixteen oxy groups, and four sulfo groups .Chemical Reactions Analysis

The complexation of Cu(II) with Sulfochlorophenol S (SCPS) at pH 4.03 is highly sensitive . This reaction is used to determine the Cu(II) content in various sources .Physical And Chemical Properties Analysis

Sulfochlorophenol S has a molecular weight of 789.53 g/mol . Its density is 2.1±0.1 g/cm3 .科学的研究の応用

Hematology Stains

Sulfochlorophenol S is used in hematology for staining purposes . It is used to differentiate and identify various types of blood cells, which is crucial in diagnosing and monitoring many diseases.

Diagnostic Assay Manufacturing

This compound is used in the manufacturing of diagnostic assays . These are tests that are used to identify and quantify a specific substance in a sample, often used in medical and research settings.

Histology

In histology , Sulfochlorophenol S is used for staining tissue samples . This helps in the examination of the microscopic structure of tissues which is essential in disease diagnosis and research.

Determination of Copper (II) Ions

Sulfochlorophenol S has been used in the highly sensitive determination of Cu (II) ions in natural waters . The complexation between Cu (II) ions and Sulfochlorophenol S at pH 4.03 was characterized by the spectral correction method . This reaction was applied for the development of a procedure for the determination of copper content in natural waters .

Environmental Monitoring and Assessment

The ability of Sulfochlorophenol S to determine Cu (II) ions in natural waters also makes it useful in environmental monitoring and assessment . This is particularly important in monitoring the health of aquatic ecosystems and ensuring the safety of drinking water.

Safety and Hazards

作用機序

Target of Action

Sulfochlorophenol S is known to form complexes with certain rare-earth elements such as lanthanum, terbium, and erbium . These elements are its primary targets. These elements play various roles in biological systems, including serving as cofactors for certain enzymes.

Mode of Action

The interaction between Sulfochlorophenol S and its targets involves the formation of complexes in highly acidic solutions . This complexation process results in changes in the optical and chromaticity characteristics of the targets .

Pharmacokinetics

Its solubility in water (1 mg/ml) suggests that it may have reasonable bioavailability .

Result of Action

The primary result of Sulfochlorophenol S’s action is the change in optical and chromaticity characteristics of the complexes it forms with its targets . This property is utilized in spectrophotometric determination of certain elements .

Action Environment

The action of Sulfochlorophenol S is influenced by the acidity of the environment. It forms complexes with its targets usually in highly acidic solutions . Therefore, the pH of the environment can significantly influence its action, efficacy, and stability.

特性

IUPAC Name |

3,6-bis[(5-chloro-2-hydroxy-3-sulfophenyl)diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14Cl2N4O16S4/c23-8-3-10(19(29)14(5-8)47(39,40)41)25-27-17-12(45(33,34)35)1-7-2-13(46(36,37)38)18(22(32)16(7)21(17)31)28-26-11-4-9(24)6-15(20(11)30)48(42,43)44/h1-6,29-32H,(H,33,34,35)(H,36,37,38)(H,39,40,41)(H,42,43,44) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDNFKABIVXQRES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(C(=C(C2=C(C(=C1S(=O)(=O)O)N=NC3=C(C(=CC(=C3)Cl)S(=O)(=O)O)O)O)O)N=NC4=C(C(=CC(=C4)Cl)S(=O)(=O)O)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14Cl2N4O16S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70910682, DTXSID401122075 | |

| Record name | 3,6-Bis[2-(5-chloro-2-hydroxy-3-sulfophenyl)hydrazinylidene]-4,5-dioxo-3,4,5,6-tetrahydronaphthalene-2,7-disulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70910682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,7-Bis(2-hydroxy-3-sulfo-5-chlorophenylazo)-1,8-dihydroxy-3,6-naphthalene disulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401122075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

789.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sulfochlorophenol S | |

CAS RN |

2103-73-3, 108321-09-1 | |

| Record name | 2,7-Bis(2-hydroxy-3-sulfo-5-chlorophenylazo)-1,8-dihydroxy-3,6-naphthalene disulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2103-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6-Bis((5-chloro-2-hydroxy-3-sulphophenyl)azo)-4,5-dihydroxynaphthalene-2,7-disulphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002103733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6-Bis[2-(5-chloro-2-hydroxy-3-sulfophenyl)hydrazinylidene]-4,5-dioxo-3,4,5,6-tetrahydronaphthalene-2,7-disulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70910682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,7-Bis(2-hydroxy-3-sulfo-5-chlorophenylazo)-1,8-dihydroxy-3,6-naphthalene disulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401122075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-bis[(5-chloro-2-hydroxy-3-sulphophenyl)azo]-4,5-dihydroxynaphthalene-2,7-disulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.612 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(S)-2-[2,2-Dimethyl-prop-(E)-ylideneamino]-propionate sodium](/img/structure/B1140909.png)

![Bicyclo[2.2.1]hept-5-ene-2-carbohydrazide](/img/structure/B1140921.png)